![molecular formula C8H12N2O2 B3373432 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1006483-07-3](/img/structure/B3373432.png)
3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid
Overview
Description
“3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid” would consist of a pyrazole ring attached to a propanoic acid group . The ethyl group would be attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
Again, without specific studies or literature, it’s challenging to provide a detailed chemical reactions analysis for “3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid”. Pyrazole compounds, in general, can undergo a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and free radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid” can be predicted based on its structure and similar compounds. It’s likely to have a molecular weight around 168.19 g/mol . Other properties like boiling point, density, and pKa can be predicted, but these would be approximations .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . They have shown superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The pyrazole moiety has many pharmacological functions and different synthesis techniques have been discussed .
Drug Discovery
In the field of drug discovery, pyrazoles are often used due to their structure and pharmacological effects on humans . They are categorized as alkaloids due to their structure and pharmacological effects .
Agrochemistry
In agrochemistry, pyrazoles are used due to their favorable properties . They have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their favorable properties . They have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used due to their favorable properties . They have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Nonlinear Optical Devices
Pyranoquinoline derivatives, which can be synthesized from pyrazoles, have demonstrated potential for use in nonlinear optical devices .
Photoluminescent and Photorefractive Materials
1,3,5-Triarylpyrazoline compounds, which can be synthesized from pyrazoles, have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent and photorefractive materials .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its antileishmanial and antimalarial activities .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interacts with pathways related to these diseases .
Result of Action
It is known that the compound has potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
3-(2-ethylpyrazol-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWYKTCGWDZJFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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